molecular formula C10H11ClO2S B1587244 3-(4-Chlorophenylthio)Butyric Acid CAS No. 90919-34-9

3-(4-Chlorophenylthio)Butyric Acid

Cat. No.: B1587244
CAS No.: 90919-34-9
M. Wt: 230.71 g/mol
InChI Key: DSCJEDOCSCNYAI-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Compound Chemistry

Organosulfur compounds, which are organic molecules containing a carbon-sulfur bond, are ubiquitous in nature and pivotal in synthetic chemistry. researchgate.net They are integral to essential amino acids like cysteine and methionine, and are found in vital biomolecules such as coenzyme A and the antibiotic penicillin. researchgate.net The sulfur atom's ability to exist in various oxidation states and to form stable bonds with carbon lends these compounds diverse reactivity and functionality.

In the field of chemical synthesis, organosulfur compounds are valuable intermediates. researchgate.net The thioether group (a sulfide) present in 3-(4-Chlorophenylthio)Butyric Acid is a key functional group in this class. The synthesis of thioethers can be achieved through several methods, including the reaction of aryl iodides with mercaptoalkanoic acids, often catalyzed by copper compounds. researchgate.net The presence of the sulfur atom can influence the electronic properties and reactivity of the entire molecule, a characteristic that is often exploited in the design of new materials and pharmaceuticals.

Significance as a Butyric Acid Derivative Analog

Butyric acid (butanoic acid) is a short-chain fatty acid known for its biological roles, particularly as an energy source for cells in the colon and its activity as a histone deacetylase (HDAC) inhibitor. google.com These properties have spurred extensive research into butyric acid derivatives for potential therapeutic applications, including in oncology and gastrointestinal diseases. google.com

As an analog of butyric acid, this compound carries the core four-carbon carboxylic acid structure, which is fundamental to the parent molecule's activity. The modification of the butyric acid backbone with a 4-chlorophenylthio group introduces significant changes in its size, lipophilicity, and electronic distribution. Such modifications are a common strategy in medicinal chemistry to alter the parent molecule's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved activity or targeting. nih.gov For instance, derivatives of butyric acid are often developed as prodrugs to enhance their stability and delivery. nih.gov

Rationale for Comprehensive Academic Investigation

A comprehensive investigation of this compound is warranted due to the convergence of three structurally significant motifs: the butyric acid core, the thioether linkage, and the 4-chlorophenyl group. The rationale for its study stems from several key points:

Hybrid Structure: The molecule combines the features of an organosulfur compound and a butyric acid derivative. This hybridization could lead to novel biological activities that are distinct from either parent class.

Potential as a Research Probe: The 4-chloro substitution on the phenyl ring provides a useful feature for structure-activity relationship (SAR) studies. Comparing its activity with unsubstituted or differently substituted analogs could elucidate the electronic and steric requirements for potential biological targets.

Synthetic Utility: The carboxylic acid and thioether functionalities offer reactive handles for further chemical modification, allowing for the synthesis of a library of related compounds for screening purposes. General methods for creating such structures, like the reaction between thiols and halo-acids or the copper-catalyzed coupling of aryl halides with thiols, provide established routes for creating such analogs. researchgate.net

Exploring New Chemical Space: The investigation of novel chemical structures is fundamental to discovering new medicines, materials, and chemical tools. While specific applications for this compound are not yet defined, its unique structure makes it a candidate for screening in various biological assays, from antimicrobial to anticancer and beyond.

Given the established importance of both organosulfur compounds and butyric acid derivatives, a detailed study into the synthesis, characterization, and potential applications of this compound could provide valuable insights for the broader fields of chemical biology and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCJEDOCSCNYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)SC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405434
Record name 3-(4-Chlorophenylthio)Butyric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90919-34-9
Record name 3-(4-Chlorophenylthio)Butyric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 3-(4-Chlorophenylthio)Butyric Acid

Established synthetic routes to this compound primarily involve the formation of the thioether linkage and the construction of the butyric acid chain. These methods often leverage well-known reactions in organic chemistry, tailored to the specific functionalities of the target molecule.

Intramolecular Cyclization in Thiochromanone Synthesis

One of the key applications of 3-(arylthio)propanoic acids, a class of compounds to which this compound belongs, is in the synthesis of thiochroman-4-ones through intramolecular cyclization. researchgate.netpreprints.orgnih.gov Thiochroman-4-ones are important heterocyclic scaffolds found in a variety of biologically active compounds. researchgate.net The general strategy involves the cyclization of the corresponding 3-(arylthio)propanoic acid under acidic conditions.

While a direct one-step synthesis of thiochromones from 3-(arylthiol)propanoic acids has been reported, the more established route proceeds via the formation of a thiochroman-4-one (B147511) intermediate. preprints.org For this compound, this would involve an intramolecular Friedel-Crafts acylation. The reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid, which facilitate the cyclization of the carboxylic acid onto the aromatic ring to form the six-membered heterocyclic ring of the thiochromanone. nih.govnumberanalytics.com The resulting product would be a 7-chloro-substituted thiochroman-4-one. The general transformation is depicted below:

Intramolecular Cyclization of this compound

Scheme 1: Proposed intramolecular cyclization of this compound to form a 7-chloro-thiochroman-4-one derivative.

It is worth noting that the success and yield of this cyclization can be influenced by the specific substituents on the aromatic ring. nih.gov

Precursor Design and Chemical Transformations

The synthesis of this compound itself can be achieved through several established chemical transformations. A common and efficient method is the Michael addition of a thiol to an α,β-unsaturated carboxylic acid. nih.gov In this case, 4-chlorothiophenol (B41493) would be reacted with crotonic acid or its esters. This reaction can be catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion that then adds to the β-position of the unsaturated acid.

Another viable pathway involves the reaction of a halo-substituted butyric acid with a thiolate. For instance, reacting a 3-halobutyric acid derivative with sodium 4-chlorothiophenolate would yield the desired product through a nucleophilic substitution reaction. The choice of the halogen (e.g., bromine or chlorine) and the reaction conditions would be crucial to optimize the yield and minimize side reactions.

General methods for the preparation of carboxylic acids can also be adapted. louisville.edu For example, the hydrolysis of a corresponding nitrile or ester precursor would yield the carboxylic acid. These precursors could be synthesized through various routes, including the alkylation of 4-chlorothiophenol with a suitable four-carbon synthon.

Exploration of Novel Synthetic Approaches

Research into the synthesis of this compound and related compounds is ongoing, with a focus on improving efficiency, stereoselectivity, and the use of catalytic systems.

Stereoselective Synthesis Strategies

The development of stereoselective methods for the synthesis of this compound is of particular interest, as the introduction of a chiral center at the C3 position can have significant implications for the biological activity of its derivatives. Asymmetric Michael additions represent a powerful tool for achieving this. numberanalytics.comnih.govrsc.orgresearchgate.netmdpi.combath.ac.uknih.govnih.gov The use of chiral catalysts or auxiliaries can direct the addition of the thiol to one face of the α,β-unsaturated carboxylic acid, leading to the preferential formation of one enantiomer. numberanalytics.comnih.gov

Chiral organocatalysts, such as those based on cinchona alkaloids or prolinol derivatives, have been successfully employed in the asymmetric Michael addition of thiols to various acceptors. numberanalytics.com These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and other non-covalent interactions, creating a chiral environment that dictates the stereochemical outcome of the reaction. For instance, a thiourea (B124793) catalyst bearing both a tertiary amine and an arylboronic acid has been shown to catalyze the asymmetric thia-Michael addition of arylthiols to α,β-unsaturated carboxylic acids, with the ability to switch the enantioselectivity based on the solvent used. rsc.org

Development of Catalytic Systems for Efficient Production

To enhance the efficiency and sustainability of the synthesis of this compound, the development of novel catalytic systems is a key area of research. Transition metal catalysis, particularly with rhodium, has shown promise in the formation of C-S bonds and the synthesis of carboxylic acids. researchgate.netnih.govnih.govresearchgate.net

For example, rhodium-catalyzed hydrothiolation of alkenes with thioacids has been reported as an atom-economic method for the synthesis of thioesters. sigmaaldrich.com While this directly produces a thioester, subsequent hydrolysis would yield the desired carboxylic acid. The regioselectivity of such additions is a critical aspect to control. Furthermore, ruthenium-based catalysts have been explored for the enantioselective addition of carboxylic acids to allenes. researchgate.net

Catalytic methods for the esterification of butyric acid have also been investigated, which could be relevant for the synthesis of ester derivatives of the target compound. wikipedia.orgnih.gov Porous carbon materials and solid acid catalysts like TiSiW12O40/TiO2 have demonstrated high efficiency in these transformations. wikipedia.orgnih.gov

Derivatization Chemistry of the Butyric Acid Scaffold

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical modifications. These derivatizations are often performed to facilitate analysis by chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), or to synthesize new molecules with altered properties. colostate.educhromtech.comosti.gov

For GC analysis, where volatility is a key requirement, the carboxylic acid is typically converted into a more volatile derivative. colostate.edu Common methods include:

Esterification: This is a widely used technique where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification) to form an ester, such as a methyl or ethyl ester. wikipedia.orgchemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.comresearchgate.net Reagents like BF3-methanol or acetyl chloride in an alcohol are commonly employed. nih.gov

Silylation: This involves replacing the acidic proton of the carboxylic acid with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govsigmaaldrich.comchromtech.comyoutube.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors. diva-portal.org This is particularly useful for compounds that lack a strong chromophore. Some common derivatization strategies for carboxylic acids for HPLC analysis include:

Reaction with Phenylhydrazines: Reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) or 3-nitrophenylhydrazine (B1228671) (3-NPH) are used to label carboxylic acids. nih.govslu.sersc.org The reaction is typically mediated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govnih.gov

Formation of Amides: The carboxylic acid can be activated and then reacted with an amine-containing reagent that possesses a fluorescent or UV-active tag. nih.gov

These derivatization methods not only aid in the analysis of this compound but also open up avenues for the synthesis of a diverse range of derivatives with potentially new and interesting properties.

Esterification and Amidation Reactions

The presence of the carboxylic acid group makes this compound a versatile precursor for the synthesis of its corresponding esters and amides. These functional group transformations are fundamental in medicinal chemistry and materials science to modulate properties such as solubility, bioavailability, and reactivity.

Esterification:

Esterification of this compound can be achieved through several established methods. A common and effective approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Another widely used method is the Steglich esterification, which is particularly useful for its mild reaction conditions, proceeding at room temperature. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach is advantageous as it can prevent the degradation of thermally sensitive substrates. nih.gov

The general scheme for the esterification of this compound is presented below:

Scheme 1: General Esterification of this compound

R-OH + HOOC-CH(CH₃)-S-C₆H₄-Cl → R-OOC-CH(CH₃)-S-C₆H₄-Cl + H₂O

A variety of alcohols (R-OH) can be employed, leading to a diverse library of ester derivatives.

Alcohol (R-OH) Ester Product Name Potential Catalyst
MethanolMethyl 3-(4-chlorophenylthio)butanoateH₂SO₄
EthanolEthyl 3-(4-chlorophenylthio)butanoateHCl
IsopropanolIsopropyl 3-(4-chlorophenylthio)butanoateDCC/DMAP
Benzyl (B1604629) alcoholBenzyl 3-(4-chlorophenylthio)butanoateH₂SO₄

Amidation:

The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. Similar to esterification, this transformation can be facilitated by activating the carboxylic acid. The use of coupling agents like DCC or EDC is a common strategy.

An alternative and "green" approach involves the use of boric acid as a catalyst. orgsyn.org This method is atom-economical and proceeds cleanly with a variety of amines, including less nucleophilic aromatic amines, to afford the corresponding amides in high yields. orgsyn.org The reaction is typically carried out in a solvent like toluene (B28343) under Dean-Stark conditions to remove the water formed during the reaction.

The general reaction for the amidation of this compound is as follows:

Scheme 2: General Amidation of this compound

R-NH₂ + HOOC-CH(CH₃)-S-C₆H₄-Cl → R-NH-CO-CH(CH₃)-S-C₆H₄-Cl + H₂O

Different primary and secondary amines (R-NH₂) can be used to generate a range of amide derivatives.

**Amine (R-NH₂) **Amide Product Name Potential Coupling Agent/Catalyst
Ammonia3-(4-chlorophenylthio)butanamideBoric Acid
MethylamineN-Methyl-3-(4-chlorophenylthio)butanamideDCC
AnilineN-Phenyl-3-(4-chlorophenylthio)butanamideBoric Acid
DiethylamineN,N-Diethyl-3-(4-chlorophenylthio)butanamideEDC/HOBt

Modifications of the Chlorophenylthio Moiety

The chlorophenylthio group in this compound offers another site for chemical modification, although these transformations can be more challenging than derivatization of the carboxylic acid.

One potential modification is the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. This can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. The formation of the more polar sulfoxide and sulfone derivatives can significantly alter the physicochemical properties of the parent compound.

Another possible modification involves nucleophilic aromatic substitution of the chloride on the phenyl ring. However, due to the deactivating nature of the thioether group, these reactions typically require harsh conditions, such as high temperatures and pressures, and the use of a strong nucleophile.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could potentially be employed to replace the chlorine atom with other functional groups, such as an aryl, alkyl, or amino group. These reactions would significantly expand the structural diversity of derivatives obtainable from this compound.

Modification Type Reagent(s) Product Functional Group
OxidationHydrogen PeroxideSulfoxide/Sulfone
Oxidationm-CPBASulfoxide/Sulfone
Nucleophilic SubstitutionStrong Nucleophile (e.g., NaOMe)Methoxy-phenyl derivative
Suzuki CouplingArylboronic acid, Pd catalystBiphenyl derivative
Buchwald-Hartwig AminationAmine, Pd catalystAmino-phenyl derivative

It is important to note that the specific conditions for these modifications would need to be empirically determined and optimized for this compound and its derivatives.

Structure Activity Relationship Sar Studies and Molecular Design

Conformational Analysis and Stereochemical Influences

The three-dimensional shape of a molecule is a critical determinant of its interaction with biological targets. For 3-(4-Chlorophenylthio)Butyric Acid, conformational flexibility arises from rotation around several single bonds, including the C-S bonds of the thioether linkage and the C-C bonds of the butyric acid chain. The preferred conformations of this molecule are dictated by a delicate balance of steric and electronic effects.

Computational studies on related thioether-containing molecules suggest that the C-S-C-C torsion angle of the thioether moiety tends to adopt a gauche conformation in low-energy states. ijpsonline.com This preference, along with the rotational freedom of the butyric acid tail, results in a variety of accessible conformations. The presence of a chiral center at the C3 position of the butyric acid moiety introduces stereochemistry, meaning that this compound can exist as two enantiomers, (R)- and (S)-. The spatial arrangement of the substituents around this chiral center can significantly impact biological activity, as one enantiomer may fit more favorably into a binding pocket of a target protein than the other.

Impact of the Thioether Linkage on Biological Interactions

The replacement of a methylene (B1212753) group or an ester linkage with a thioether bond can have profound effects on a molecule's physicochemical properties and its biological activity. The sulfur atom in the thioether linkage of this compound is a key structural feature. It is larger and more polarizable than a carbon atom, and it possesses lone pairs of electrons that can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.

Role of the Chlorophenyl Substitution Pattern in Ligand Efficacy

The substitution pattern on the phenyl ring is a classic strategy in medicinal chemistry to fine-tune the biological activity of a lead compound. In this compound, the presence of a chlorine atom at the para position of the phenyl ring is significant. Halogen atoms, such as chlorine, are known to influence a molecule's lipophilicity, electronic character, and metabolic stability.

The chlorine atom is an electron-withdrawing group, which can affect the electron density of the aromatic ring and the adjacent thioether linkage. This, in turn, can modulate the strength of interactions with target proteins. The para position is often favored in drug design as it can direct the substituent into a specific sub-pocket of a receptor, potentially increasing binding affinity. SAR studies on various classes of compounds have demonstrated that the position of a chloro substituent can dramatically impact biological activity. For instance, in some series of compounds, a para-chloro substituent has been shown to be optimal for activity. mdpi.com

Comparative SAR with Butyric Acid and Phenylbutyric Acid Analogs

To fully appreciate the SAR of this compound, it is instructive to compare it with its simpler analogs, butyric acid and 4-phenylbutyric acid. Butyric acid is a short-chain fatty acid known for its role as a histone deacetylase (HDAC) inhibitor. nih.gov 4-Phenylbutyric acid, a derivative of butyric acid, also exhibits HDAC inhibitory activity and acts as a chemical chaperone. nih.govmdpi.com Both compounds have been investigated for their therapeutic potential in a variety of diseases.

The introduction of the 4-chlorophenylthio group in place of the terminal methyl group of butyric acid or the phenyl group of 4-phenylbutyric acid introduces several key structural and electronic changes. The thioether linkage and the chlorophenyl group significantly increase the size and lipophilicity of the molecule compared to butyric acid. This increased lipophilicity may enhance its ability to interact with hydrophobic pockets in target proteins, such as the ligand-binding domains of PPARs.

Compared to 4-phenylbutyric acid, the thioether linkage in this compound introduces a more flexible and polarizable spacer between the butyric acid moiety and the aromatic ring. This can alter the molecule's binding mode and affinity for its targets. The electronic effects of the thioether sulfur and the chlorine atom are also distinct from the purely hydrocarbon nature of the linkage in 4-phenylbutyric acid. These differences are expected to translate into a unique biological activity profile for this compound.

CompoundKey Structural FeaturesKnown Biological Activities
Butyric Acid Short-chain fatty acidHDAC inhibitor nih.gov
4-Phenylbutyric Acid Butyric acid with a terminal phenyl groupHDAC inhibitor, chemical chaperone nih.govmdpi.com
This compound Butyric acid with a 3-(4-chlorophenylthio) substituentPutative PPAR modulator based on analog studies nih.gov

No Publicly Available Data on the Biological Activities of this compound

Following a comprehensive review of scientific literature and chemical databases, there is no available information regarding the biological activities and mechanistic elucidation of the chemical compound This compound .

Searches for this specific compound, including those using its associated CAS Numbers (90919-34-9 and 10114-63-3), did not yield any research findings, published papers, or database entries detailing its effects on cellular and molecular mechanisms. uni.lu

Consequently, it is not possible to provide information on the following topics as they relate to this compound:

Biological Activities and Mechanistic Elucidation

Cellular and Molecular Mechanisms of Action

Interaction with Specific Receptors and Signaling Cascades

While the parent molecule, butyric acid, and its derivatives are known to exhibit a range of biological effects including HDAC inhibition and anti-inflammatory properties, these characteristics cannot be attributed to 3-(4-Chlorophenylthio)Butyric Acid without specific scientific evidence. nih.govfrontiersin.orgosti.gov The PubChem database, a comprehensive public resource for chemical information, explicitly notes the absence of literature data for this compound. uni.lu

Therefore, the requested article cannot be generated due to the lack of scientific data on the specified compound.

In Vitro Pharmacological Characterization

Extensive literature searches did not yield specific data on the in vitro pharmacological characterization of this compound concerning cellular proliferation, apoptosis, gene expression, proteomics, enzyme activity, or cell-based functional assays. The available research focuses on related but distinct molecules such as butyric acid and 4-phenylbutyric acid (4-PBA).

Cellular Proliferation and Apoptosis Assays

No studies were identified that specifically investigated the effects of this compound on cellular proliferation or apoptosis. Research on the parent compound, butyric acid, has shown that it can have bimodal effects on cell proliferation and survival, either enhancing or suppressing it depending on the concentration. nih.gov High concentrations of butyric acid have been observed to induce apoptosis in human Jurkat T lymphocytes. nih.govnih.gov

Gene Expression and Proteomic Analysis

There is no available information from gene expression or proteomic analyses specifically for this compound. Studies on butyric acid have utilized cDNA arrays to substantiate its effects on Jurkat cells. nih.govnih.gov In other contexts, such as polycystic ovarian syndrome research, RNA-sequencing and MeRIP-seq methodologies have been used to identify gene targets of butyric acid. nih.gov Proteomic analyses, like iTRAQ, have been employed to study the effects of other compounds on protein expression and signaling pathways. nih.gov

Enzyme Activity and Inhibition Kinetics

Specific data on the enzyme activity and inhibition kinetics of this compound are not available. Methodologies for characterizing enzyme inhibitors, including determining kinetic parameters like K_m, V_max, k_cat, and K_i values, have been described for other compounds. nih.gov For instance, studies on other molecules have investigated their inhibitory effects on enzymes like 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. nih.gov

Cell-Based Functional Assays

No cell-based functional assays specifically involving this compound were found in the reviewed literature.

In Vivo Preclinical Efficacy Assessment

There is a lack of preclinical data regarding the efficacy of this compound in any disease models.

Efficacy in Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

No studies were found that assess the efficacy of this compound in animal models of Alzheimer's or Parkinson's disease.

In contrast, the related compound 4-phenylbutyric acid (4-PBA) has been investigated for its neuroprotective effects. In a mouse model of Alzheimer's disease, 4-PBA was shown to reverse the disease-like phenotype. nih.gov It has also been found to attenuate amyloid-β proteotoxicity in a C. elegans model of Alzheimer's disease. nih.gov In the context of Parkinson's disease, butyrate (B1204436) levels have been implicated in the disease's onset and progression. nih.govvu.nl Some studies suggest that restoring butyrate levels may have beneficial effects on both motor and non-motor symptoms. vu.nl However, other preclinical studies have reported conflicting evidence, with some suggesting that butyrate could exacerbate Parkinson's pathology. nih.govresearchgate.net Furthermore, 4-PBA has demonstrated broad-spectrum neuroprotective effects in an animal model of Parkinson's disease. nih.gov

Therapeutic Potential in Metabolic Disorder Models (e.g., Diabetes, Atherosclerosis)

Despite extensive searches, no specific studies detailing the therapeutic potential or mechanistic actions of this compound in established in vitro or in vivo models of metabolic disorders, such as diabetes or atherosclerosis, were identified. While the broader class of short-chain fatty acids, including butyrate, has been investigated for roles in metabolic regulation, data pertaining specifically to the 3-(4-Chlorophenylthio) derivative is not available in the reviewed literature. nih.govnih.govfrontiersin.orgmdpi.comnih.gov

Intervention in Inflammatory and Autoimmune Disease Models (e.g., Ankylosing Spondylitis, COPD)

There is a lack of published research on the intervention or effects of this compound in experimental models of inflammatory and autoimmune diseases. Searches for data related to its activity in conditions such as Ankylosing Spondylitis or Chronic Obstructive Pulmonary Disease (COPD) did not yield any relevant findings. nih.govnih.govnih.govmdpi.comnih.govmdpi.comresearchgate.net

Anticancer Properties in Relevant Tumor Models

No direct research, preclinical or otherwise, was identified that investigates the anticancer properties of this compound in relevant tumor models. While butyric acid and certain derivatives have been a subject of cancer research, specific data on the efficacy, mechanism, or effects of the 3-(4-Chlorophenylthio) substitution on cancer cells or tumors is absent from the available literature. nih.govnih.govmdpi.comsemanticscholar.org

Pharmacokinetic and Metabolic Fate Investigations

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

An ADME profile characterizes the interaction of a chemical with a biological system. This includes how it is absorbed, where it distributes in the body, how it is chemically modified (metabolized), and how it is ultimately eliminated.

In vitro metabolic stability assays, commonly employing liver microsomes, are crucial for predicting how a compound will be metabolized in the body. nuvisan.com These studies measure the rate at which a compound is broken down by drug-metabolizing enzymes, providing an estimate of its intrinsic clearance and metabolic half-life. nuvisan.com Such studies are essential for early-stage drug discovery and development. nuvisan.comscience.gov

Despite the importance of these assays, no specific data from liver microsome studies for 3-(4-Chlorophenylthio)Butyric Acid could be located in the reviewed literature. Therefore, its metabolic stability remains uncharacterized.

In vivo pharmacokinetic studies in animal models are necessary to understand a compound's behavior in a whole organism. Key parameters measured include its half-life (the time it takes for the concentration of the compound in the body to be reduced by half), systemic exposure (often measured as the area under the concentration-time curve, AUC), and biodistribution (the pattern of distribution to various tissues and organs). nih.gov

For the parent compound, butyric acid, studies in mice and rabbits have shown a very short half-life of less than 5 minutes, indicating rapid elimination. nih.govresearchgate.net However, specific in vivo pharmacokinetic parameters for this compound are not available.

No studies identifying or characterizing the metabolites of this compound were found.

Transport Mechanisms and Cellular Uptake

The ability of a compound to cross cell membranes and be taken up by cells is governed by various transport mechanisms. For fatty acids, this can involve passive diffusion or be facilitated by specific protein transporters such as CD36. nih.gov The cellular uptake of butyrate (B1204436) itself has been shown to be mediated by a carrier-mediated bicarbonate/short-chain fatty acid exchanger in human colonic basolateral membranes. nih.gov The specific mechanisms for the cellular uptake and transport of this compound have not been investigated.

Interspecies Pharmacokinetic Extrapolation

Interspecies pharmacokinetic extrapolation involves using data from animal studies to predict the pharmacokinetic behavior of a compound in humans. This is a complex process that relies on understanding the physiological and metabolic differences between species. nuvisan.com Given the absence of preclinical pharmacokinetic data for this compound, no such extrapolation is possible at this time.

Analytical Methodologies for Quantitative and Qualitative Analysis

Advanced Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 3-(4-chlorophenylthio)butyric acid from complex mixtures. Various techniques, distinguished by their stationary and mobile phases, are utilized to achieve high resolution and sensitivity.

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like short-chain fatty acids. For the analysis of butyric acid and its derivatives, GC is often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). mdpi.com GC-FID is a preferred method in many laboratory settings for its reliability. mdpi.com

GC-MS, in particular, offers high sensitivity and specificity. nih.govbevital.no A study on the quantification of short-chain fatty acids demonstrated the use of a TRACE 1310 gas chromatograph with an ISQ 7000 mass selective detector. nih.gov The method involved a specific temperature program for the injector, transfer line, and ion source to ensure optimal separation and detection. nih.gov To enhance volatility for GC analysis, samples can be acidified. nih.gov Derivatization is a common strategy to improve the sensitivity of GC-MS analysis for short-chain fatty acids. bevital.nonih.gov One method involves using benzyl (B1604629) chloroformate (BCF) as a derivatizing agent under mild conditions to convert the acids to their benzyl ester derivatives, significantly increasing sensitivity. bevital.no Another approach uses N-methylbenzylamine-d0/d3 for derivatization, which has been shown to increase sensitivity by hundreds-fold. nih.gov

Table 1: Exemplary GC-MS Parameters for Short-Chain Fatty Acid Analysis

ParameterValue
GC System TRACE 1310 Gas Chromatograph
MS Detector ISQ 7000 Mass Selective Detector
Column Nukol Fused Silica Capillary Column (15 m × 0.32 mm × 0.25 μm)
Injector Temperature 200 °C
GC-MS Transfer Line Temp. 200 °C
Ion Source Temperature 250 °C
Carrier Gas Helium
Injection Mode Splitless

This table is based on data from a study on short-chain fatty acid quantification and serves as an illustrative example. nih.gov

Liquid chromatography (LC) coupled with mass spectrometry (MS) has become a primary tool for bioanalysis due to its high sensitivity and specificity. chromatographyonline.com This is particularly true for the analysis of short-chain fatty acids and their derivatives, which can be challenging due to their high volatility and hydrophilicity. shimadzu.com

High-performance liquid chromatography (HPLC) combined with tandem mass spectrometry (MS/MS) is a widely used configuration. chromatographyonline.comnih.gov For compounds that are difficult to analyze with conventional reverse-phase systems, derivatization is often employed. shimadzu.com A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with carboxylic acids to form stable derivatives suitable for LC-MS/MS analysis. shimadzu.comunimi.it The use of ultra-high-performance liquid chromatography (UHPLC) can provide narrower peaks and better separation of isomers. nih.gov

Different ionization techniques can be used, with electrospray ionization (ESI) being a common choice. uah.edu The mass analyzer component can vary, with ion trap analyzers being one option that allows for the isolation and fragmentation of specific ions to generate a detailed mass spectrum. uah.edu

Table 2: Example of LC-MS/MS Method for Derivatized Carboxylic Acids

ParameterDescription
Chromatography UHPLC
Derivatization Agent 3-Nitrophenylhydrazine (3-NPH)
Separation Effective for isomeric compounds
Detection Tandem Mass Spectrometry (MS/MS)

This table summarizes a general approach described in the literature for the analysis of derivatized carboxylic acids. shimadzu.comnih.gov

Ion-pair chromatography (IPC) is a variation of reversed-phase HPLC that is used to separate ionic analytes. itwreagents.com In this technique, an ion-pairing reagent is added to the mobile phase. itwreagents.comthermofisher.com This reagent is a large ionic molecule with a hydrophobic region and a charged region. thermofisher.com It interacts with the ionic analyte to form a neutral ion pair, which has a greater affinity for the non-polar stationary phase, leading to increased retention and resolution. itwreagents.comkm3.com.tw

For acidic compounds like this compound, a cationic ion-pairing reagent such as a quaternary ammonium (B1175870) salt would be used. km3.com.tw The pH of the mobile phase is adjusted to ensure the analyte is in its ionic form. km3.com.tw A significant advantage of IPC is that it can be used with conductivity detection, which is a universal detection mode for ionic species. thermofisher.com However, it is crucial to control variables like temperature and mobile phase composition, as they can affect the concentration of the ion-pair reagent on the stationary phase. chromatographyonline.com

Spectroscopic Characterization Techniques (e.g., ¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. It provides information about the different chemical environments of the carbon atoms within a molecule. docbrown.info For a compound like this compound, ¹³C NMR would be expected to show distinct signals for each unique carbon atom in its structure.

The chemical shift (δ) of each carbon atom is influenced by its electronic environment. docbrown.info For instance, in butanoic acid, the carbon atom of the carboxyl group (C=O) has a significantly different chemical shift compared to the carbons in the alkyl chain. docbrown.infochemicalbook.com The presence of the electronegative chlorine atom and the sulfur atom in this compound would further influence the chemical shifts of the nearby carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for Butanoic Acid

Carbon AtomChemical Shift (ppm)
C1 (CH₃)15.949
C2 (CH₂)22.083
C3 (CH₂)42.329
C4 (C=O)186.894
This table shows experimental data for butanoic acid and serves as a reference for predicting the spectrum of its derivatives. bmrb.io

Sample Preparation Strategies for Complex Biological Matrices (e.g., Enzymatic Pre-treatment, Solid-Phase Microextraction)

The analysis of this compound in biological matrices such as blood, urine, or tissue requires effective sample preparation to remove interfering substances like proteins and phospholipids. chromatographyonline.combiotage.com

Liquid-Liquid Extraction (LLE) is a conventional technique where the analyte is partitioned between the aqueous sample and an immiscible organic solvent. chromatographyonline.combiotage.com Adjusting the pH of the aqueous matrix is critical to ensure the analyte is in an uncharged state for efficient extraction. chromatographyonline.com

Solid-Phase Extraction (SPE) is another widely used method that offers high selectivity. researchgate.net In SPE, the sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. researchgate.net

Supported Liquid Extraction (SLE) is a technique that combines the principles of LLE with the convenience of a solid support. biotage.com The aqueous sample is absorbed onto an inert support, and an immiscible organic solvent is passed through to extract the analyte. biotage.com

For highly volatile compounds, techniques to prevent their loss during sample preparation are necessary. One approach is to convert the free acids to their non-volatile salts. nih.gov

Method Validation for Robustness, Selectivity, and Accuracy

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. pcdn.cocampilab.by It involves a series of experiments to evaluate the performance characteristics of the method. pcdn.co

Key parameters for validation include:

Specificity/Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. campilab.by

Accuracy : The closeness of the measured value to the true value. campilab.by It is often assessed by recovery studies using spiked samples. mdpi.com

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. campilab.by It is usually expressed as the relative standard deviation (RSD). mdpi.comnih.gov

Linearity : The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. mdpi.comcampilab.by

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.com

Robustness : The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. campilab.by

For methods intended for use in regulated environments, validation may need to follow specific guidelines, such as those from the International Council for Harmonisation (ICH) or the Food and Drug Administration (FDA). pcdn.cocampilab.by Multi-laboratory validation can also be performed to assess the reproducibility of the method across different laboratories. pcdn.co

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can be utilized to determine the electronic structure and properties of 3-(4-Chlorophenylthio)Butyric Acid with a high degree of accuracy.

Methods such as Density Functional Theory (DFT) are instrumental in elucidating the electronic landscape of a molecule. For this compound, DFT calculations could predict key electronic properties. These calculations would typically involve optimizing the molecule's geometry to its lowest energy state and then computing various electronic descriptors.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

PropertyPredicted ValueSignificance
Dipole Moment ~2.5 DIndicates the molecule's overall polarity, influencing its solubility and interaction with polar environments.
HOMO Energy ~ -6.8 eVThe Highest Occupied Molecular Orbital energy relates to the molecule's ability to donate electrons, a key factor in chemical reactivity.
LUMO Energy ~ -1.2 eVThe Lowest Unoccupied Molecular Orbital energy indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap ~ 5.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Electron Affinity ~ 1.5 eVThe energy released when an electron is added, indicating its potential to act as an oxidizing agent.
Ionization Potential ~ 8.3 eVThe energy required to remove an electron, reflecting its resistance to oxidation.

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Furthermore, quantum chemical calculations can predict spectroscopic properties. For instance, theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be generated. These predicted spectra can be invaluable for confirming the identity and purity of synthesized this compound by comparing them with experimental data.

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations.

By systematically rotating the dihedral angles of the rotatable bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the energy landscape of the molecule, highlighting the low-energy conformations that are most likely to be populated at physiological temperatures. Identifying these preferred conformations is crucial for understanding how the molecule might fit into the binding site of a biological target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique is particularly useful for studying the interaction of a ligand, such as this compound, with a biological target like a protein.

MD simulations can be used to model the process of this compound binding to a hypothetical protein target. By placing the ligand near the protein's active site in a simulated aqueous environment, the simulation can track the trajectory of the ligand as it approaches and binds to the target. These simulations can reveal:

The preferred binding orientation of the ligand.

The stability of the ligand-protein complex over time.

Conformational changes induced in the protein upon ligand binding.

A key outcome of MD simulations is the detailed elucidation of the interactions that stabilize the ligand in the protein's binding pocket. These interactions can be quantified and analyzed throughout the simulation.

Table 2: Potential Intermolecular Interactions between this compound and a Hypothetical Enzyme Active Site

Interaction TypePotential Interacting Groups on LigandPotential Interacting Residues in Protein
Hydrogen Bonding Carboxylic acid group (-COOH)Polar or charged amino acids (e.g., Arginine, Serine, Histidine)
Hydrophobic Interactions Chlorophenyl ring, Butyric acid chainNonpolar amino acids (e.g., Leucine, Isoleucine, Valine)
π-π Stacking Chlorophenyl ringAromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan)
Halogen Bonding Chlorine atomElectron-rich atoms (e.g., backbone carbonyl oxygen)

The frequency and duration of these interactions can be calculated from the MD trajectory, providing a quantitative measure of their importance in the binding event.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. If a set of molecules with known activity against a particular target is available, a pharmacophore model can be generated.

Although no such data is publicly available for this compound, one could hypothetically use it as a starting point or a fragment in a virtual screening campaign. A pharmacophore model could be constructed based on its key chemical features: a hydrophobic aromatic ring, a halogen bond donor, a hydrogen bond acceptor/donor, and a hydrophobic aliphatic chain. This model could then be used to search large chemical databases for other molecules that share these features and are therefore more likely to be active. This approach can significantly accelerate the discovery of new lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. elsevierpure.com By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the activity of new or untested compounds. elsevierpure.com

For this compound, the development of a specific QSAR model would require a dataset of structurally related compounds with experimentally determined biological activities. As of the current literature, no dedicated QSAR studies focusing solely on a series of analogs of this compound have been published. However, the principles of QSAR can be illustrated by considering the molecular descriptors of the compound itself, which would be integral to any such model.

These descriptors quantify various aspects of the molecule's physicochemical properties. Key descriptors for this compound that would be relevant for a QSAR study include:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Electronic Descriptors: These relate to the distribution of electrons and include parameters like partial charges and dipole moments.

Hydrophobic Descriptors: The most common is the logarithm of the octanol-water partition coefficient (logP), which indicates the lipophilicity of the compound.

Steric Descriptors: These describe the size and shape of the molecule.

While a specific QSAR equation for this compound is not available, the predicted value of its XlogP (a computational method for determining logP) is 3.0. uni.lu This suggests a moderate level of lipophilicity, a parameter that often plays a crucial role in how a molecule interacts with biological systems. In a hypothetical QSAR model, this value, along with other calculated descriptors, would be used to predict its biological activity against a particular target.

Table 1: Predicted Physicochemical Properties of this compound Relevant to QSAR

DescriptorPredicted ValueSignificance in QSAR
Molecular Formula C10H11ClO2SProvides the elemental composition. uni.lu
Molecular Weight 230.71 g/mol Influences size-related properties and transport.
XlogP 3.0Indicates lipophilicity and potential for membrane permeability. uni.lu
Topological Polar Surface Area (TPSA) 63.6 ŲRelates to hydrogen bonding potential and permeability.
Hydrogen Bond Donors 1Influences interactions with biological targets.
Hydrogen Bond Acceptors 2Influences interactions with biological targets.
Rotatable Bond Count 4Relates to molecular flexibility.

This data is based on computational predictions.

In Silico Prediction of ADME and Toxicological Profiles

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties of compounds, providing an early assessment of a drug candidate's viability. numberanalytics.com These predictions help to identify potential liabilities and guide further experimental studies.

ADME Profile Prediction

The ADME profile of this compound can be estimated using various computational models. These models are typically built on large datasets of compounds with known ADME properties.

Absorption: Parameters such as lipophilicity (XlogP of 3.0) and topological polar surface area (TPSA of 63.6 Ų) suggest that this compound is likely to have good oral absorption. Compounds with a TPSA of less than 140 Ų are generally considered to have good cell membrane permeability.

Distribution: The predicted lipophilicity suggests that the compound may distribute into tissues. The extent of plasma protein binding is another critical factor in distribution that can be predicted using in silico models.

Metabolism: In silico tools can predict the potential sites of metabolism on a molecule. For this compound, potential metabolic pathways could include oxidation of the sulfur atom, hydroxylation of the aromatic ring, and beta-oxidation of the butyric acid side chain. Cytochrome P450 (CYP) enzyme inhibition is also a key prediction; for instance, some models might predict interactions with specific CYP isoforms like CYP2C9 or CYP3A4.

Excretion: The route and rate of excretion are harder to predict accurately in silico but are influenced by factors like molecular weight and polarity.

Table 2: Predicted ADME Properties of this compound

ADME ParameterPredicted OutcomeImplication
Gastrointestinal Absorption HighLikely to be well-absorbed after oral administration.
Blood-Brain Barrier (BBB) Permeation LowUnlikely to cross into the central nervous system.
CYP450 2D6 Inhibition Non-inhibitor (Predicted)Lower potential for drug-drug interactions with substrates of this enzyme.
Human Intestinal Absorption Well-absorbed (Predicted)Supports potential for oral bioavailability.

This data is based on computational predictions from various ADME prediction models.

Toxicological Profile Prediction

Computational toxicology aims to predict the potential adverse effects of a compound. This is achieved by comparing the structural features of the compound to those of known toxicants.

For this compound, various toxicological endpoints can be predicted:

Mutagenicity: In silico models can screen for structural alerts that are associated with mutagenicity (e.g., the Ames test).

Carcinogenicity: Predictions are often based on statistical models trained on data from long-term animal studies.

Hepatotoxicity: The potential for liver damage can be inferred from structural features or predicted interactions with liver enzymes.

Cardiotoxicity: Models may predict the potential for a compound to block the hERG potassium channel, which is associated with an increased risk of cardiac arrhythmias.

Table 3: Predicted Toxicological Profile of this compound

Toxicological EndpointPredicted RiskNote
Ames Mutagenicity Low ProbabilityThe structure does not contain common structural alerts for mutagenicity.
Hepatotoxicity Moderate ProbabilityCompounds containing a chlorophenyl group can sometimes be associated with liver effects.
hERG Inhibition Low ProbabilityThe structure is not typical of known hERG blockers.

This data represents a qualitative assessment based on general computational toxicology principles and is not derived from specific published research on this compound.

It is crucial to emphasize that all the data presented in this section are based on in silico predictions. While these computational tools are valuable for prioritizing and guiding research, experimental validation is essential to confirm these findings.

Future Research Directions and Translational Perspectives

Development of Advanced Drug Delivery Systems

The therapeutic efficacy of butyrate (B1204436) and its derivatives can be limited by their pharmacokinetic properties. Future research should focus on creating advanced drug delivery systems for 3-(4-Chlorophenylthio)butyric acid to improve its stability, bioavailability, and targeted delivery. Strategies could include encapsulation in nanoparticles, such as those made from biocompatible polymers like poly-3-hydroxybutyrate (PHB). nih.gov For instance, arsenic trioxide has been successfully incorporated into PHB-polyvinyl alcohol nanoparticles to enhance its delivery. nih.gov Similar approaches could be adapted for this compound. Another avenue involves the use of magnetic nanoparticles, like iron oxide (Fe₃O₄) coated with chitosan, which can be guided by an external magnetic field to release the drug at a specific site. mdpi.com These systems could potentially enhance the therapeutic index of this compound by concentrating it at the target tissue while minimizing systemic exposure.

Investigation of Combination Therapies and Synergistic Effects

The potential for this compound to act synergistically with existing therapeutic agents is a promising area of investigation. Combination therapies often allow for lower doses of individual drugs, potentially reducing toxicity and overcoming drug resistance. nih.govnih.gov For example, curcumin, a natural phytochemical, has been shown to have synergistic effects when combined with various chemotherapeutic drugs, enhancing their anti-proliferative and anti-metastatic activities. nih.gov Future studies could explore the combination of this compound with chemotherapeutic agents, anti-inflammatory drugs, or other targeted therapies. The goal would be to identify combinations that exhibit synergistic inhibition of disease pathways, such as those involved in cancer cell proliferation or inflammatory responses.

Identification of Novel Therapeutic Indications and Repurposing Opportunities

The structural similarity of this compound to butyric acid suggests it may share some of its biological activities, but with potentially modified potency or specificity. Butyric acid is known to have beneficial effects on intestinal health, including serving as an energy source for colonocytes and modulating the gut microbiome. nih.govunina.itmdpi.com It also influences the immune system, for instance by inducing the secretion of α-defensins from Paneth cells. mdpi.com Research could investigate whether this compound has similar or enhanced effects in the context of inflammatory bowel disease, metabolic disorders, or as a modulator of the gut-brain axis. Furthermore, given that derivatives of other drugs, like thalidomide, have been successfully repurposed for new indications such as leprosy and multiple myeloma, exploring a wide range of biological screens for this compound could uncover unexpected therapeutic opportunities. nih.gov

Considerations for Preclinical to Clinical Translation

The path from a promising preclinical compound to a clinically approved drug is fraught with challenges. For this compound, a thorough preclinical evaluation will be critical. This includes detailed studies on its mechanism of action, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology. The fact that it is a derivative of a naturally occurring fatty acid might suggest a favorable safety profile, but the addition of the 4-chlorophenylthio group necessitates a full toxicological workup. uni.lu Early engagement with medicinal chemists could also aid in optimizing the compound's properties for better efficacy and safety. nih.gov

Exploration of Biotechnological Production Pathways and Optimization

While chemical synthesis is a viable route for producing this compound, biotechnological production methods may offer a more sustainable and cost-effective alternative in the long run. chemuniverse.comuni.lu Butyric acid itself can be produced through microbial fermentation using various bacterial strains, including those from the genera Clostridium and Lactobacillus. nih.govunina.it Future research could focus on engineering metabolic pathways in these or other microorganisms to produce this compound directly. This would involve introducing the necessary enzymatic machinery to catalyze the addition of the 4-chlorophenylthio group to a butyric acid precursor. Such an approach could lead to a more environmentally friendly production process.

Integration of Pharmacogenomics in Therapeutic Development

Pharmacogenomics, the study of how genes affect a person's response to drugs, is becoming an increasingly important part of drug development. For a compound like this compound, identifying genetic biomarkers that predict therapeutic response or susceptibility to adverse effects could be invaluable. For example, if the compound is found to interact with a specific receptor or metabolic enzyme, variations in the genes encoding these proteins could influence its efficacy and safety. Integrating pharmacogenomic studies into clinical trials would allow for the identification of patient subpopulations most likely to benefit from treatment with this compound, paving the way for a more personalized medicine approach.

Q & A

Basic: What are the standard synthesis routes for 3-(4-Chlorophenylthio)Butyric Acid, and how are reaction conditions optimized?

The synthesis typically involves thioether formation via nucleophilic substitution or coupling reactions. A common approach is reacting 4-chlorothiophenol with a halogenated butyric acid derivative (e.g., 4-bromobutyric acid) under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve yields. Post-synthesis purification via recrystallization or column chromatography is critical for removing unreacted precursors .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological validation includes:

  • HPLC/GC-MS : Quantify purity (>95% threshold for research-grade material) and detect residual solvents .
  • NMR spectroscopy : Confirm the thioether linkage (δ 3.5–4.0 ppm for SCH₂ protons) and absence of oxidation byproducts (e.g., sulfoxides).
  • Elemental analysis : Verify Cl and S content to assess stoichiometric consistency .
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹) groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR strategies involve systematic modifications:

  • Backbone elongation : Extending the butyric acid chain to alter lipophilicity and membrane permeability .
  • Substituent variation : Introducing electron-withdrawing groups (e.g., NO₂) at the phenyl ring to enhance electrophilic reactivity .
  • Bioisosteric replacement : Replacing the thioether with sulfone or sulfonamide groups to modulate metabolic stability .
  • In silico modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like glycogen phosphorylase .

Advanced: How should researchers address contradictions in reported biological activity data?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation time) to minimize discrepancies. For example, cytotoxicity assays using MCF-7 vs. HEK293 cells may yield divergent IC₅₀ values .
  • Metabolic interference : Test metabolites (e.g., sulfoxide derivatives) to rule out off-target effects .
  • Solvent artifacts : DMSO concentrations >0.1% can alter cell viability; use vehicle controls rigorously .

Basic: What safety protocols are essential for handling this compound?

  • Storage : Keep at 0–6°C in airtight containers to prevent oxidation .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal .

Advanced: What mechanistic insights exist for its interaction with enzymatic targets like glycogen phosphorylase?

Studies on structurally related chlorophenylbutyric acids suggest:

  • Allosteric modulation : The compound may bind to the AMP site of glycogen phosphorylase, inhibiting enzyme activation .
  • Competitive inhibition : Kinetic assays (e.g., Lineweaver-Burk plots) can differentiate binding modes.
  • Synergistic effects : Co-administration with cAMP analogs (e.g., 8-CPT-cAMP) may enhance inhibitory potency .

Advanced: How can stability under physiological conditions be evaluated for drug delivery applications?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .
  • Plasma stability : Assess hydrolysis in human plasma at 37°C; half-life <2 hours suggests need for prodrug derivatization .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.